molecular formula C12H16N2O3 B173759 N,N-Diethyl-3-nitrobenzeneacetamide CAS No. 19281-11-9

N,N-Diethyl-3-nitrobenzeneacetamide

Cat. No.: B173759
CAS No.: 19281-11-9
M. Wt: 236.27 g/mol
InChI Key: HFSQKWOCPGQJCY-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-nitrobenzeneacetamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of acetamide and is characterized by the presence of a nitrophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-nitrobenzeneacetamide typically involves the reaction of 3-nitrobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-nitrobenzeneacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: N,N-Diethyl-2-(3-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

N,N-Diethyl-3-nitrobenzeneacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into other molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylacetoacetamide: Similar structure but lacks the nitrophenyl group.

    N-(3-Nitrophenyl)acetamide: Similar structure but lacks the diethyl groups.

    N,N-Diethyl-3-nitrobenzamide: Similar structure but has a benzamide moiety instead of an acetamide moiety.

Uniqueness

N,N-Diethyl-3-nitrobenzeneacetamide is unique due to the presence of both the diethyl and nitrophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-2-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-6-5-7-11(8-10)14(16)17/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSQKWOCPGQJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631522
Record name N,N-Diethyl-2-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19281-11-9
Record name N,N-Diethyl-2-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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